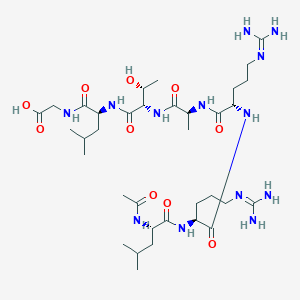
N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acétyl-L-leucyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-L-thréonyl-L-leucylglycine est un composé peptidique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure complexe, qui comprend de multiples acides aminés et groupes fonctionnels, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie, médecine et industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-Acétyl-L-leucyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-L-thréonyl-L-leucylglycine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes:
Chargement de la résine: Le premier acide aminé est attaché à une résine solide.
Déprotection: Le groupe protecteur de l'acide aminé est retiré pour permettre l'ajout du prochain acide aminé.
Couplage: Le prochain acide aminé, protégé au niveau de son groupe amino, est activé et couplé à la chaîne peptidique croissante.
Répétition: Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.
Clivage: Le peptide terminé est clivé de la résine et déprotégé pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la SPPS à grande échelle ou la synthèse en phase solution, en fonction de la quantité et de la pureté requises. L'optimisation des conditions de réaction, telles que la température, le solvant et le pH, est cruciale pour maximiser le rendement et minimiser les réactions secondaires.
Analyse Des Réactions Chimiques
Types de réactions
N-Acétyl-L-leucyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-L-thréonyl-L-leucylglycine peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation: Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions anhydres.
Substitution: Nucléophiles comme les amines ou les thiols, et électrophiles comme les halogénoalcanes, dans des conditions appropriées de solvant et de température.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carbonylés, tandis que la réduction peut produire des dérivés amine ou alcool.
Applications de la recherche scientifique
N-Acétyl-L-leucyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-L-thréonyl-L-leucylglycine a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.
Biologie: Enquête sur son rôle dans les processus cellulaires et les interactions protéiques.
Médecine: Exploration de ses effets thérapeutiques potentiels, tels que les propriétés antimicrobiennes ou anticancéreuses.
Industrie: Utilisé dans le développement de matériaux et de produits pharmaceutiques à base de peptides.
Mécanisme d'action
Le mécanisme d'action de N-Acétyl-L-leucyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-L-thréonyl-L-leucylglycine implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent moduler divers processus biologiques, tels que l'activité enzymatique, la liaison aux récepteurs et la transduction du signal. Le mécanisme exact dépend de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Acétyl-L-leucyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-L-thréonyl-L-leucylglycine
- N-Acétyl-L-leucyl-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-L-thréonyl-L-leucylglycine
- N-Acétyl-L-leucyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-L-thréonyl-L-leucylglycine
Unicité
N-Acétyl-L-leucyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-L-thréonyl-L-leucylglycine est unique en raison de sa séquence spécifique d'acides aminés et de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
920492-66-6 |
|---|---|
Formule moléculaire |
C35H65N13O10 |
Poids moléculaire |
828.0 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C35H65N13O10/c1-17(2)14-24(29(54)42-16-26(51)52)47-33(58)27(20(6)49)48-28(53)19(5)43-30(55)22(10-8-12-40-34(36)37)45-31(56)23(11-9-13-41-35(38)39)46-32(57)25(15-18(3)4)44-21(7)50/h17-20,22-25,27,49H,8-16H2,1-7H3,(H,42,54)(H,43,55)(H,44,50)(H,45,56)(H,46,57)(H,47,58)(H,48,53)(H,51,52)(H4,36,37,40)(H4,38,39,41)/t19-,20+,22-,23-,24-,25-,27-/m0/s1 |
Clé InChI |
ZFEISFWAHFNADD-GHIVWNTRSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


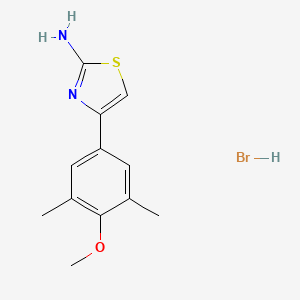

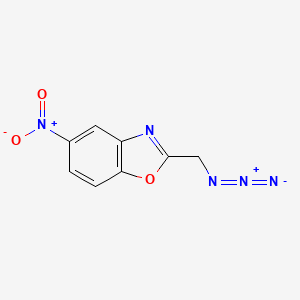

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
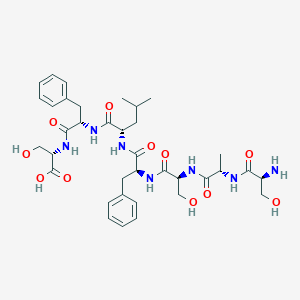
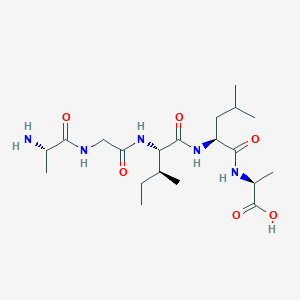
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
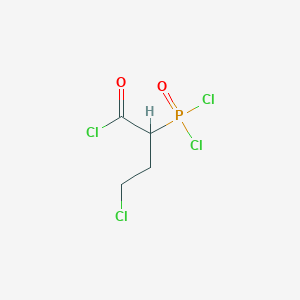
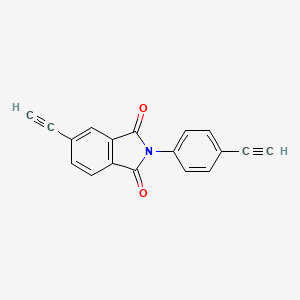
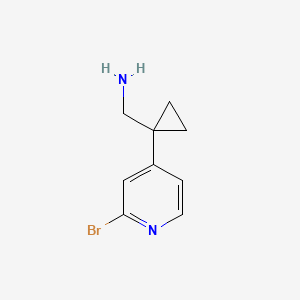
![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)

